Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)-
Overview
Description
Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)- is a chemical compound with the molecular formula C14H11Cl2NO . It is also known by other names such as 2,2-bis(4-chlorophenyl)acetamide .
Molecular Structure Analysis
The molecular structure of Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)- consists of two chlorophenyl groups attached to an acetamide group . The InChI string for this compound is InChI=1S/C14H11Cl2NO/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13H,(H2,17,18) .Physical And Chemical Properties Analysis
Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)- has a molecular weight of 280.1 g/mol . It has a XLogP3 value of 3.8, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 279.0217694 g/mol . The topological polar surface area is 43.1 Ų .Scientific Research Applications
Differences in Metabolism
- Metabolic Studies on Monochlorobenzene : A study detailing the differences in urinary metabolites of monochlorobenzene between rats and humans highlighted the use of high-performance liquid chromatography to detect metabolites such as p-chlorobenzene mercapturic acid and 4-chlorocatechol conjugates. This research could provide insight into the metabolic pathways of similar chlorinated benzene compounds, offering a foundational understanding of how such substances are processed in the body (Ogata & Shimada, 1983).
Exposure and Effects
- Exposure to Environmental Phenols : The presence of environmental phenols, including benzophenones, in pregnant women was studied to assess exposure levels. This research found significant racial/ethnic differences in the concentrations of various phenols, highlighting the widespread exposure to these chemicals and suggesting potential health risks associated with their endocrine-disrupting properties (Mortensen et al., 2014).
Clinical Applications
- Antiarrhythmic Effects of Lorcainide : A study examined the effects of oral administration of N-(4-chlorophenyl)-N-[1-(1-methylethyl)-4-piperidinyl]benzeneacetamide (Lorcainide) on patients with ventricular arrhythmias. The research demonstrated Lorcainide's efficacy in suppressing ventricular premature contractions, indicating its potential therapeutic application in treating arrhythmias (Meinertz et al., 1980).
Environmental and Health Monitoring
- Monitoring Benzene Exposure : The study on protein adducts as biomarkers for benzene metabolism highlights the use of molecular cytogenetic techniques to monitor exposure to benzene and its metabolites. This approach could be applied to similar compounds for assessing occupational and environmental exposure risks (Rappaport et al., 2005).
properties
IUPAC Name |
2,2-bis(4-chlorophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13H,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLMDCRXONVSBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200280 | |
Record name | Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)- | |
CAS RN |
52234-91-0 | |
Record name | Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052234910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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